Nacubactam is a novel β-lactamase inhibitor belonging to the diazabicyclooctane (DBO) class of compounds. [, ] It plays a crucial role in combating bacterial resistance, particularly in Gram-negative bacteria like Enterobacterales. [, ] Nacubactam is currently in clinical development and is not yet approved for clinical use. [, ]
Nacubactam is synthesized from a diazabicyclooctane core structure, a class of compounds known for their ability to inhibit β-lactamases. It falls under the category of diazabicyclooctane β-lactamase inhibitors, which are part of a broader group of β-lactam-based compounds that include other inhibitors currently in clinical trials .
The synthesis of nacubactam involves several key steps that lead to the formation of its bicyclic core. The primary synthetic route includes:
The specific reaction conditions and detailed steps are often proprietary, limiting public access to comprehensive methodologies.
Nacubactam has a complex molecular structure characterized by its bicyclic framework. The InChI Key for nacubactam is RSBPYSTVZQAADE-RQJHMYQMSA-N, and its Canonical SMILES representation is C1CC(N2CC1N(C2=O)OS(=O)(=O)O)C(=O)NOCCN. This structure is crucial for its function as a β-lactamase inhibitor, allowing it to interact effectively with target enzymes.
Nacubactam can participate in various chemical reactions, including:
Reactions involving nacubactam typically utilize common reagents such as oxidizing agents and nucleophiles. The reaction conditions (temperature, pH, solvent) are meticulously controlled to ensure desired outcomes and product integrity .
Nacubactam exhibits a dual mechanism of action:
The compound's pharmacokinetics are still under investigation, but preliminary studies suggest that it enhances the antibacterial activity of co-administered β-lactams by preventing hydrolysis .
Nacubactam is typically described as a white or off-white solid. Its solubility profile allows it to be effectively administered alongside other antibiotics.
The chemical properties include stability under physiological conditions and reactivity towards various functional groups during synthetic transformations. Detailed data regarding its melting point, boiling point, and other thermodynamic properties are not widely published but are essential for formulation development .
Nacubactam is primarily used in clinical settings as a β-lactamase inhibitor in combination therapies aimed at treating infections caused by resistant bacteria. Its development is particularly significant in addressing infections from carbapenem-resistant Enterobacteriaceae, where conventional treatments have failed due to resistance mechanisms . Ongoing research continues to explore its efficacy in various combinations with existing antibiotics to restore their effectiveness against resistant strains .
CAS No.: 92448-22-1
CAS No.: 2632-30-6
CAS No.:
CAS No.: